2-Bromo-3-fluoropropene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-3-fluoropropene is used as an intermediate in the production of organofluorine compounds and as a monomer in fluoropolymer production . It is used as a trifluoromethylated synthetic building block for the synthesis of trifluoromethyl-substituted molecules .
Chemical Reactions Analysis
The atmospheric degradation of 2-Bromo-3,3,3-trifluoropropene has been studied both theoretically and experimentally . Five possible reaction pathways between 2-BTP and OH radicals were found . The main product is the CF3CBrCH2OH radical, which may produce a series of compounds by further reaction with O2, NO, etc .Scientific Research Applications
Synthesis of Fluorinated Amino Acids
The compound has been used in palladium-catalyzed cross-coupling reactions with unactivated alkylzinc reagents. This process is crucial for the synthesis of trifluoromethylated and difluoromethylated amino acids, which are significant in peptide/protein-based chemical biology and could have applications in medicinal chemistry and life sciences .
Environmental Impact Studies
The atmospheric degradation of 2-Bromo-3-fluoropropene is a subject of research due to its potential environmental implications. Studies focus on its reaction with OH radicals and the subsequent products, which can further react with other atmospheric components. This research is vital for understanding the environmental footprint of this compound .
Nucleophilic Substitution Reactions
Due to the presence of a fluorine atom, 2-Bromo-3-fluoropropene exhibits high electrophilicity, making it an excellent candidate for nucleophilic substitution reactions. This property is leveraged in various synthetic applications where high selectivity and yield are desired.
Biocatalytic Reactions
The high selectivity and yield of 2-Bromo-3-fluoropropene also make it suitable for biocatalytic reactions. Its reactivity can be harnessed in biological systems to facilitate specific biochemical transformations.
Analytical Chemistry
In analytical chemistry, 2-Bromo-3-fluoropropene can be used as a standard or reagent due to its well-defined physical and chemical properties. It can be synthesized and characterized with high purity, making it useful for various analytical methods.
Low-Toxicity Biocide
Preliminary studies suggest that 2-Bromo-3-fluoropropene may have applications as a low-toxicity biocide in aqueous systems. Its biological properties, including low toxicity in mammalian cells, are being explored for potential use in this field.
Safety and Handling in Research
While the toxicity of 2-Bromo-3-fluoropropene in humans is not fully established, it is known to be highly irritating to the eyes and skin. Research involving this compound requires strict safety protocols, including the use of personal protective equipment and adequate ventilation.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-bromo-3-fluoroprop-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4BrF/c1-3(4)2-5/h1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRNRVRRDJTLRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CF)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4BrF |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.97 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-fluoropropene |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.